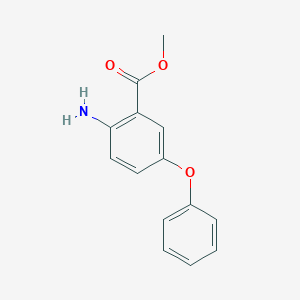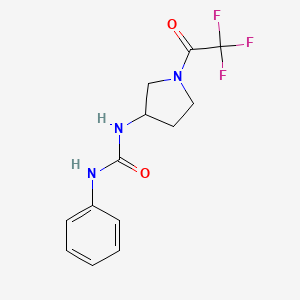
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea
Descripción general
Descripción
“1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea” is a chemical compound with the molecular formula C13H14F3N3O2 . Its molecular weight is 301.27 . The IUPAC name for this compound is N-phenyl-N’- [1- (trifluoroacetyl)-3-pyrrolidinyl]urea .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14F3N3O2/c14-13(15,16)11(20)19-7-6-10(8-19)18-12(21)17-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,17,18,21) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.27 . It should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Drug Discovery
The compound’s structural similarity to 1,2,3-triazoles makes it a valuable scaffold in drug discovery. 1,2,3-Triazoles are known for their high chemical stability and hydrogen bonding ability, which are desirable properties in pharmacophores . The trifluoroacetyl group in the compound could potentially enhance the lipophilicity and metabolic stability of drug candidates, making it a promising moiety for the development of new medications.
Organic Synthesis
In organic synthesis, the urea functionality of the compound can be utilized in various reactions, including the synthesis of heterocyclic compounds. The presence of a pyrrolidinyl group may also facilitate the formation of chiral centers, which is crucial for synthesizing enantiomerically pure substances .
Polymer Chemistry
The compound’s urea group can participate in polymerization reactions, potentially leading to the development of novel polymeric materials with unique properties. These materials could have applications in various industries, including automotive, aerospace, and electronics .
Supramolecular Chemistry
Supramolecular chemists could explore the use of this compound in the design of new molecular receptors or self-assembling systems. The trifluoroacetyl group might enhance binding with certain substrates due to its strong electronegativity .
Bioconjugation and Chemical Biology
Bioconjugation techniques could employ this compound to link biomolecules with synthetic structures. Its unique functional groups might provide specificity in targeting or binding, which is essential in chemical biology applications .
Fluorescent Imaging and Materials Science
The compound’s potential for fluorescent imaging stems from its structural features that may allow for the development of fluorescent probes. These probes could be used in biological research to visualize cellular processes. Additionally, the compound could contribute to materials science by being incorporated into materials that change properties in response to environmental stimuli .
Propiedades
IUPAC Name |
1-phenyl-3-[1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c14-13(15,16)11(20)19-7-6-10(8-19)18-12(21)17-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAGWKMTQMCFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



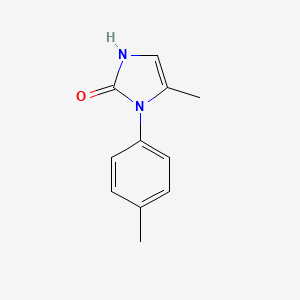

![[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1419585.png)
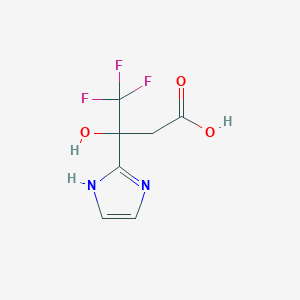
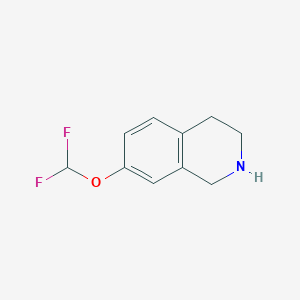
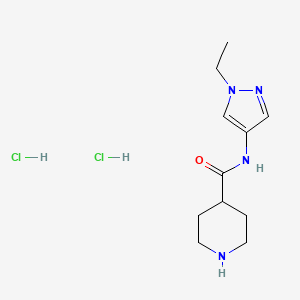

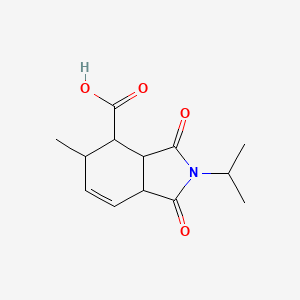
![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)
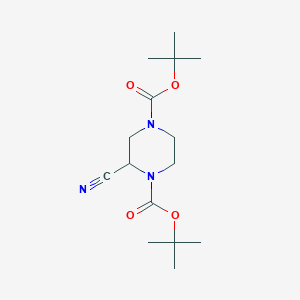

acetic Acid](/img/structure/B1419602.png)

